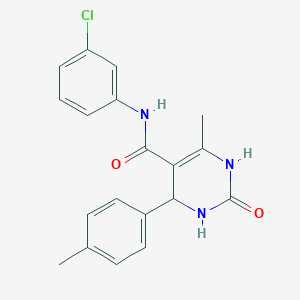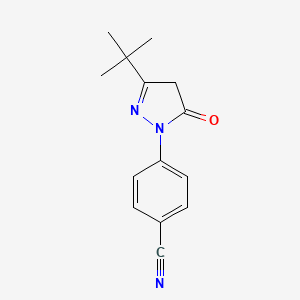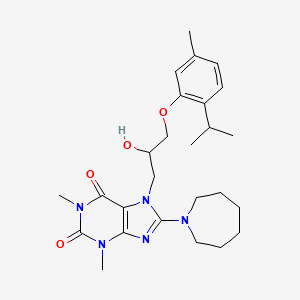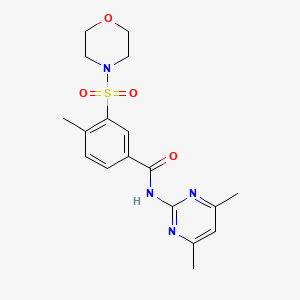
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that features a piperidine ring, a bromopyridine moiety, and a pyridine group
Wissenschaftliche Forschungsanwendungen
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor for various enzymes and receptors, particularly in the context of inflammatory diseases and cancer.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and gene expression.
Chemical Biology: It serves as a tool compound to probe biochemical pathways and identify potential therapeutic targets.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis and for their inhibitory activity on collagen prolyl-4-hydroxylase .
Mode of Action
It’s suggested that similar compounds have potential effects on suppressing the production of collagen in vitro .
Pharmacokinetics
Cell viability was measured by in vitro mtt assay . Cells were exposed to compound treatment at various concentrations to determine their IC 50 values from the dose–response curve .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is reacted with a suitable base and an oxidizing agent to form the bromopyridine intermediate.
Coupling with Piperidine: The bromopyridine intermediate is then coupled with piperidine under basic conditions to form the piperidin-1-yl derivative.
Final Coupling with Pyridine: The piperidin-1-yl derivative is then coupled with pyridine-2-carboxylic acid or its derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the pyridine moiety.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can modify the functional groups on the piperidine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(4-((3-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone makes it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can significantly influence the compound’s binding affinity and selectivity for its molecular targets, potentially leading to different biological activities and therapeutic applications.
Eigenschaften
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-4-3-9-19-15(13)22-12-6-10-20(11-7-12)16(21)14-5-1-2-8-18-14/h1-5,8-9,12H,6-7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOJCQRSTLLZON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)




![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2394605.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2394611.png)
![9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-](/img/structure/B2394612.png)
![1-Morpholin-4-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394614.png)
